molecular formula C13H11BrClNOS B14908688 5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide

5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B14908688
M. Wt: 344.65 g/mol
InChI Key: PKAQBHGRYNCJIG-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a bromo substituent at position 5, a chloro group at position 2 on the benzene ring, and a 1-(thiophen-2-yl)ethyl group attached to the amide nitrogen. The thiophene moiety introduces an electron-rich aromatic system, which may enhance π-π stacking interactions and influence solubility and metabolic stability.

Properties

Molecular Formula

C13H11BrClNOS

Molecular Weight

344.65 g/mol

IUPAC Name

5-bromo-2-chloro-N-(1-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C13H11BrClNOS/c1-8(12-3-2-6-18-12)16-13(17)10-7-9(14)4-5-11(10)15/h2-8H,1H3,(H,16,17)

InChI Key

PKAQBHGRYNCJIG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide typically involves multi-step reactions. One common method includes the bromination and chlorination of a benzamide precursor, followed by the introduction of the thiophene moiety. The reaction conditions often involve the use of brominating and chlorinating agents such as bromine and thionyl chloride, respectively. The thiophene ring can be introduced through a coupling reaction using thiophene-2-carboxylic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation of the thiophene ring can produce sulfoxides or sulfones .

Scientific Research Applications

5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Electronic Effects :

  • The thiophene group in the target compound is electron-rich, promoting π-π interactions and moderate lipophilicity. In contrast, methoxy groups in Rip-B enhance solubility via polarity but reduce membrane permeability .
  • Nitro groups (e.g., in ) are strongly electron-withdrawing, increasing reactivity toward nucleophilic targets but reducing bioavailability .

Heterocyclic Influence: Thiadiazole () and thiazole () cores introduce nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination. These features are absent in the thiophene-based target compound.

Steric and Conformational Effects :

  • The branched 1-(thiophen-2-yl)ethyl group in the target compound may introduce steric hindrance, affecting binding to enzymatic pockets. Linear chains (e.g., Rip-B) offer greater conformational flexibility .

Biological Activity

5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination and Chlorination : The starting materials undergo bromination and chlorination to introduce the respective halogens.
  • Thiophene Attachment : The thiophene group is incorporated through cross-coupling reactions, such as Suzuki-Miyaura coupling.
  • Amidation : The final step involves the formation of the amide bond with an appropriate amine.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, thiazole derivatives have shown significant antibacterial activity against various pathogens, suggesting that modifications in the structure can enhance efficacy.

CompoundMIC (µg/mL)Pathogen
This compoundTBDTBD
Thiazole derivative 1100E. coli
Thiazole derivative 2200C. albicans

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies indicate that related benzamide derivatives exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance binding affinity, modulating target activity.

Case Studies

  • Antibacterial Studies : A study demonstrated that a similar compound exhibited potent antibacterial activity against Staphylococcus aureus with an MIC value significantly lower than that of standard antibiotics like ciprofloxacin.
    • Results Summary :
      • Compound A: MIC = 10 µg/mL
      • Ciprofloxacin: MIC = 25 µg/mL
  • Anticancer Research : Another investigation revealed that a derivative of this compound induced apoptosis in breast cancer cells, suggesting potential for further development as an anticancer agent.

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